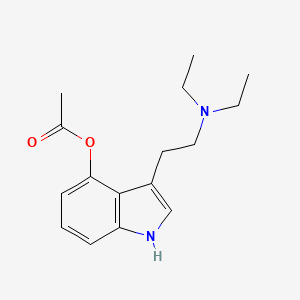

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate

Description

BenchChem offers high-quality 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19/h6-8,11,17H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEVVQJLTXBMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647359 | |

| Record name | 3-[2-(Diethylamino)ethyl]-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135424-15-5 | |

| Record name | 1H-Indol-4-ol, 3-[2-(diethylamino)ethyl]-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135424-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxy-DET | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135424155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(Diethylamino)ethyl]-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETOXY-N,N-DIETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U8799479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)

Introduction

This technical guide provides a comprehensive overview of 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET), a synthetic psychedelic tryptamine. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its discovery, history, chemical properties, synthesis, pharmacology, and legal status.

PART 1: Discovery and Historical Context

The Genesis of a Psychedelic Analog

4-Acetoxy-N,N-diethyltryptamine, also known as ethacetin, was first synthesized in 1958 by the renowned Swiss chemist Albert Hofmann at Sandoz Laboratories in Basel, Switzerland.[1][2][3][4] This discovery was not an isolated event but rather a part of a systematic exploration of tryptamine derivatives. Following his groundbreaking synthesis of LSD and the isolation of psilocybin and psilocin from psychedelic mushrooms, Hofmann and his colleague Franz Troxler embarked on creating various analogs to understand their structure-activity relationships.[1][5][6][7]

The synthesis of 4-AcO-DET was a direct extension of the research into psilocybin. The central hypothesis was that, similar to how psilocybin is a prodrug for the active compound psilocin, 4-acetoxy tryptamines would serve as prodrugs for their 4-hydroxy counterparts.[3][8] In the case of 4-AcO-DET, it was expected to hydrolyze in the body into 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), the pharmacologically active agent.[2]

Despite its early synthesis, 4-AcO-DET remained a relatively obscure compound for decades, primarily confined to the annals of chemical literature. It has seen a resurgence in interest in recent years within the context of psychedelic research and as a novel psychoactive substance.[8]

PART 2: Scientific Integrity & Logic

Chemical Properties and Synthesis

Chemical Structure: 4-AcO-DET belongs to the tryptamine class of compounds. Its core is a bicyclic indole heterocycle, with a diethylaminoethyl side chain attached at the third carbon (R3) and an acetoxy functional group at the fourth position (R4).[8] It is the N-substituted diethyl homolog of psilocin (4-HO-DMT) and the acetate ester analog of 4-HO-DET.[8]

| Property | Value |

| IUPAC Name | [3-(2-(Diethylamino)ethyl)-1H-indol-4-yl] acetate |

| Other Names | 4-Acetoxy-N,N-diethyltryptamine, Ethacetin, Ethylacybin |

| Chemical Formula | C16H22N2O2 |

| Molar Mass | 274.364 g·mol−1 |

Caption: Chemical structure of 4-AcO-DET.

Synthesis: The synthesis of 4-AcO-DET and other 4-acetoxy tryptamines has been a subject of interest for researchers. An improved synthesis for the related compound, 4-AcO-DMT, was published by David E. Nichols and his colleagues, suggesting it as a more economical alternative to psilocybin for research purposes.[9][10][11][12] The general synthetic approach often involves the acetylation of the corresponding 4-hydroxy tryptamine.

Experimental Protocol: Acetylation of 4-HO-DET

-

Reactant Preparation: 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) is dissolved in a suitable solvent, such as a mixture of benzene and acetic anhydride.

-

Catalyst Addition: A catalyst, such as sodium acetate, is added to the solution.

-

Reaction: The mixture is subjected to conditions that promote the acetylation of the hydroxyl group. This can involve catalytic hydrogenation to remove a protecting group in the presence of the acetylating agent.[11]

-

Work-up and Purification: Following the reaction, the product is isolated and purified using standard laboratory techniques, such as extraction and chromatography, to yield 4-AcO-DET.

Pharmacology

Mechanism of Action: 4-AcO-DET is believed to act primarily as a partial agonist at the 5-HT2A serotonin receptor.[8] This is a characteristic shared by most classic psychedelics. The psychedelic effects are attributed to the binding efficacy of its active metabolite, 4-HO-DET, at these receptors.[8] However, the precise downstream signaling cascade that leads to the psychedelic experience is still an active area of research.[8]

Caption: Proposed mechanism of action for 4-AcO-DET.

Pharmacokinetics: 4-AcO-DET is considered a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form, 4-HO-DET.[2][8] This conversion is thought to occur rapidly through hydrolysis by serum esterases.[2]

-

Administration and Dosage: 4-AcO-DET is orally active, with common doses ranging from 10 to 25 mg.[2]

-

Onset and Duration: The effects typically last for 4 to 6 hours when taken orally.[2]

-

Toxicity: There is limited scientific data on the toxicity and long-term health effects of 4-AcO-DET in humans.[8] It is assumed to have a similar toxicity profile to psilocybin due to their structural similarities.[8]

Legal Status

The legal status of 4-AcO-DET is complex and varies significantly between countries.

-

United States: 4-AcO-DET is not explicitly scheduled at the federal level. However, it can be considered an analogue of psilocin (4-HO-DMT), a Schedule I drug, and therefore could be prosecuted under the Federal Analogue Act if intended for human consumption.[8]

-

United Kingdom: It is classified as a Class A drug because it is an ester of 4-HO-DET.[8]

-

Sweden: 4-AcO-DET was classified as a "health hazard" in 2005, making its sale and possession illegal.[2]

-

Other Jurisdictions: It is also controlled in countries such as Germany, Japan, and Switzerland.[8]

PART 3: Visualization & Formatting

Analytical Data

While comprehensive human pharmacological data is scarce, in vitro studies have begun to elucidate the receptor binding profiles of 4-substituted tryptamines.

| Compound | 5-HT2A Potency (EC50, nM) | HTR Potency (ED50, mg/kg) |

| 4-AcO-DET | 0.71 | 1.81 |

| 4-AcO-DMT | 0.55 | 1.32 |

| Data from in vivo mouse head-twitch response (HTR) studies and in vitro calcium mobilization assays.[13] |

Experimental Workflows

Analytical Confirmation: The identification of 4-AcO-DET in biological samples or seized materials requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for confirmation.

Caption: A generalized workflow for the analytical confirmation of 4-AcO-DET.

Conclusion

4-AcO-DET represents a fascinating chapter in the history of psychedelic research, originating from the pioneering work of Albert Hofmann. While its pharmacological profile is believed to mirror that of other classic tryptamines, acting as a prodrug for a 5-HT2A agonist, a comprehensive understanding of its effects in humans remains limited. The evolving legal landscape and the emergence of 4-AcO-DET as a novel psychoactive substance underscore the need for continued research into its chemistry, pharmacology, and toxicology. This guide provides a foundational, technically-grounded resource for professionals engaged in the study of psychoactive compounds.

References

A comprehensive list of references will be compiled based on the citations within this document.

Sources

- 1. Albert Hofmann - Wikipedia [en.wikipedia.org]

- 2. 4-AcO-DET - Wikipedia [en.wikipedia.org]

- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychedelicreview.com [psychedelicreview.com]

- 5. psychedelicreview.com [psychedelicreview.com]

- 6. acs.org [acs.org]

- 7. [Elucidation of the structure and the synthesis of psilocybin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychonautwiki.org [psychonautwiki.org]

- 9. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 10. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. recovered.org [recovered.org]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the In Vivo Conversion of 4-AcO-DET to 4-HO-DET

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET, or ethacetin) is a synthetic psychedelic tryptamine first synthesized by Albert Hofmann.[1] It is widely considered to be a prodrug for 4-hydroxy-N,N-diethyltryptamine (4-HO-DET, or ethocin), its pharmacologically active counterpart.[2][3] This guide provides a comprehensive technical overview of the metabolic conversion process. The core mechanism is hypothesized to be rapid in vivo hydrolysis of the acetate ester by endogenous esterase enzymes, primarily carboxylesterases, liberating the active phenolic metabolite, 4-HO-DET.[1][4] We will detail the enzymatic basis for this biotransformation, present validated in vitro experimental protocols to study and quantify this conversion using liver microsomes and plasma, and discuss the analytical techniques required for precise measurement. This document serves as a foundational resource for researchers investigating the pharmacokinetics, metabolism, and bioactivity of acetylated tryptamine prodrugs.

Introduction: The Prodrug Concept in Tryptamines

Prodrugs are inactive or less active molecules that are metabolically converted into an active drug within the body.[5] This strategy is often employed to improve pharmacokinetic properties such as oral bioavailability, stability, or lipophilicity.[6] In the realm of tryptamines, the most well-known example is psilocybin (4-phosphoryloxy-DMT), which is dephosphorylated by alkaline phosphatases to the active metabolite, psilocin (4-hydroxy-DMT).[7][8]

4-AcO-DET follows a similar principle. By masking the polar 4-hydroxyl group of 4-HO-DET with an acetate ester, the molecule's properties are altered. It is presumed that this modification enhances its ability to cross biological membranes. Following administration, the body's ubiquitous esterase enzymes are expected to hydrolyze the ester bond, releasing 4-HO-DET, which can then exert its effects, primarily as a serotonin 5-HT2A receptor agonist.[1][9] Understanding this conversion is critical for predicting the dose-response relationship, duration of action, and overall pharmacological profile of 4-AcO-DET.

The Enzymatic Conversion Pathway: Esterase-Mediated Deacetylation

The bioconversion of 4-AcO-DET to 4-HO-DET is a hydrolysis reaction. While human studies on this specific compound are lacking, the mechanism is well-established for a vast number of ester-containing prodrugs.[2][5]

-

Primary Catalysts: The reaction is catalyzed by a class of enzymes known as esterases. The most significant of these in drug metabolism are the carboxylesterases (CES).[10][11]

-

Key Isozymes: In humans, two primary carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of most ester prodrugs.[12]

-

Location of Conversion:

-

Liver: The liver has the highest concentration of hCE1, making it a primary site of drug metabolism.[10][13]

-

Intestine: The intestine expresses high levels of hCE2.[12]

-

Blood Plasma: Blood contains various esterases, including butyrylcholinesterase, which can also contribute to the hydrolysis of ester prodrugs.[5][14]

-

The rapid and widespread nature of these enzymes suggests that the conversion of 4-AcO-DET to 4-HO-DET is likely efficient and occurs quickly following administration.[4]

Caption: Enzymatic conversion of 4-AcO-DET to 4-HO-DET.

Experimental Methodologies for In Vitro Analysis

To empirically validate and quantify the conversion of 4-AcO-DET, in vitro models that simulate human metabolism are essential. The following protocols describe robust, self-validating systems.

In Vitro Experimental Workflow

The general workflow involves incubating the prodrug with a biological matrix containing metabolic enzymes, collecting samples over time, stopping the reaction, and analyzing the samples to measure the disappearance of the parent compound and the appearance of the metabolite.

Caption: General experimental workflow for in vitro metabolism studies.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of metabolism in a preparation rich in liver enzymes.[15][16] HLMs are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes.[17][18]

Materials:

-

Human Liver Microsomes (pooled from multiple donors)

-

4-AcO-DET stock solution (e.g., 10 mM in DMSO)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (optional, for CYP450-mediated metabolism, but less critical for esterases)

-

Ice-cold acetonitrile (ACN) with an internal standard for quenching

-

96-well plates or microcentrifuge tubes

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a working HLM solution in phosphate buffer (e.g., final concentration of 0.5 mg/mL protein).

-

Pre-incubation: Add the HLM solution to wells/tubes and pre-incubate in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

-

Reaction Initiation: Add 4-AcO-DET working solution to initiate the reaction. The final substrate concentration should be low (e.g., 1 µM) to approximate linear kinetics, and the final DMSO concentration should be <0.2%.[15]

-

Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate/tube containing 2-3 volumes of ice-cold ACN to quench the reaction. The T=0 sample is taken immediately after adding the substrate.

-

Controls (Self-Validation):

-

No-Enzyme Control: Incubate 4-AcO-DET in buffer without HLM to check for non-enzymatic degradation.

-

Heat-Inactivated Control: Use HLM that has been boiled for 10 minutes to denature enzymes. This confirms that the observed conversion is enzymatic.

-

-

Sample Processing: Vortex the quenched samples, then centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an analysis plate/vial for quantification by HPLC or LC-MS/MS.

Protocol 2: Stability in Human Plasma

This assay evaluates the contribution of plasma esterases to the conversion.

Materials:

-

Human Plasma (pooled, heparinized)

-

4-AcO-DET stock solution

-

Phosphate Buffer (100 mM, pH 7.4)

-

Ice-cold acetonitrile (ACN) with an internal standard

Procedure: The procedure is analogous to the HLM assay, with the following modifications:

-

Use a mixture of plasma and buffer (e.g., 50:50 v/v) as the reaction matrix.

-

Thaw plasma on ice and allow it to reach 37°C before initiating the reaction.

-

The same controls (no-enzyme and heat-inactivated plasma) are crucial for validating the results.

Analytical Techniques for Quantification

Accurate quantification of both the parent prodrug (4-AcO-DET) and the active metabolite (4-HO-DET) is essential.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is a suitable method for separating and quantifying tryptamines.[19][20] A reverse-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent like acetonitrile or methanol.[21]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC-MS/MS is the gold standard.[22] It can detect and quantify compounds at very low concentrations and provides structural confirmation based on mass-to-charge ratio and fragmentation patterns, which is invaluable for metabolite identification.

| Parameter | 4-AcO-DET | 4-HO-DET |

| Formula | C₁₆H₂₂N₂O₂ | C₁₄H₂₀N₂O |

| Molar Mass ( g/mol ) | 274.36 | 232.32 |

| LogP (Predicted) | ~2.9 | ~2.1 |

| Analytical Method | HPLC, LC-MS/MS | HPLC, LC-MS/MS |

| Expected Retention | Longer than 4-HO-DET | Shorter than 4-AcO-DET |

| Primary Metabolite Of | N/A | 4-AcO-DET |

Table 1: Physicochemical and Analytical Properties.

Data Analysis and Interpretation

From the in vitro experiments, several key parameters can be derived:

-

Rate of Disappearance: Plot the percentage of remaining 4-AcO-DET against time. The slope of the initial linear portion of this curve reflects the rate of metabolism.

-

In Vitro Half-Life (t½): This is the time required for 50% of the initial compound to be metabolized. It can be calculated from the slope (k) of the natural log of the percent remaining versus time plot: t½ = 0.693 / k .

-

Metabolite Formation: Concurrently, plot the concentration of 4-HO-DET formed over time. This should inversely correlate with the disappearance of 4-AcO-DET, confirming the conversion pathway.

These in vitro data provide a strong basis for predicting the in vivo pharmacokinetics of 4-AcO-DET. A short in vitro half-life in HLM and plasma would strongly support the hypothesis that 4-AcO-DET acts as a rapid and efficient prodrug for 4-HO-DET.

Conclusion

The conversion of 4-AcO-DET to 4-HO-DET is a critical step in its pharmacology, mediated by ubiquitous esterase enzymes. The technical protocols and analytical methods outlined in this guide provide a robust framework for researchers to study this biotransformation in a controlled laboratory setting. By quantifying the rate and extent of this conversion, scientists can better understand the compound's pharmacokinetic profile, inform dosing strategies for preclinical and clinical research, and further elucidate the structure-activity relationships within the class of acetylated tryptamine prodrugs.

References

-

Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed Central. Available at: [Link]

-

Satoh, T., & Hosokawa, M. (2006). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed. Available at: [Link]

-

Obach, R. S. (2013). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

-

MileCell Biotechnology. (2024). Drug Metabolism Studies Using Liver Microsomes. MileCell Bio. Available at: [Link]

-

Shi, J., et al. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Ingenta Connect. Available at: [Link]

-

Wang, D. D., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PubMed Central. Available at: [Link]

-

Schmid, Y., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. PubMed Central. Available at: [Link]

-

Schmid, Y., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology. Available at: [Link]

-

Wikipedia contributors. (n.d.). Psilocybin. Wikipedia. Available at: [Link]

-

Dinis-Oliveira, R. J. (2021). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. ResearchGate. Available at: [Link]

-

Blossom Analysis. (n.d.). How is psilocybin metabolised in the body to induce brain effects. Blossom Analysis. Available at: [Link]

-

Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]

-

Wang, D. D., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. ResearchGate. Available at: [Link]

-

Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

-

Locuson, C. W. (2018). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. STAR Protocols. Available at: [Link]

-

Wikipedia contributors. (n.d.). 4-AcO-DET. Wikipedia. Available at: [Link]

-

Fröis, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International. Available at: [Link]

-

Bishop, M. (2019). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. Available at: [Link]

-

ACS Laboratory. (2024). What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog. ACS Laboratory. Available at: [Link]

-

Marinetti, L. J., & Antonides, H. M. (2004). A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. PubMed. Available at: [Link]

-

McCarthy, C. (2023). Single Method for the Separation and Detection of Psilocybin, Related Tryptamines, and Beta-Carbolines Found in Psychedelic Mushrooms. Waters Corporation. Available at: [Link]

-

Lee, J. H., et al. (2008). HPLC Analysis of Serotonin, Tryptamine, Tyramine, and the Hydroxycinnamic Acid Amides of Serotonin and Tyramine in Food Vegetables. PubMed. Available at: [Link]

-

Wikipedia contributors. (n.d.). 4-AcO-DMT. Wikipedia. Available at: [Link]

-

Bionity. (n.d.). 4-Acetoxy-DET. Bionity. Available at: [Link]

-

Lavis, L. D. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology. Available at: [Link]

-

Lavis, L. D. (2008). Ester Bonds in Prodrugs. American Chemical Society. Available at: [Link]

-

Fleming, M. R., et al. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Frontiers in Molecular Biosciences. Available at: [Link]

-

Imai, T. (2015). Enzymes involved in the bioconversion of ester-based prodrugs. ResearchGate. Available at: [Link]

-

Lo, C. N., et al. (2015). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PubMed Central. Available at: [Link]

-

Gatch, M. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed Central. Available at: [Link]

-

Bionity. (n.d.). 4-HO-DET. Bionity. Available at: [Link]

-

Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. Available at: [Link]

-

Klein, A. K., et al. (2021). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. PubMed Central. Available at: [Link]

Sources

- 1. 4-AcO-DET - Wikipedia [en.wikipedia.org]

- 2. 4-Acetoxy-DET [bionity.com]

- 3. 4-HO-DET [bionity.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Psilocybin - Wikipedia [en.wikipedia.org]

- 9. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 18. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 19. japsonline.com [japsonline.com]

- 20. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]

- 21. HPLC analysis of serotonin, tryptamine, tyramine, and the hydroxycinnamic acid amides of serotonin and tyramine in food vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the 5-HT2A Receptor Agonism of 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical examination of 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET), a synthetic tryptamine psychedelic. We explore its pharmacodynamics with a primary focus on its interaction with the serotonin 5-HT2A receptor, which is central to its psychoactive effects. This guide synthesizes current knowledge on its mechanism as a prodrug, its receptor binding profile, functional activity, and the downstream signaling cascades it initiates. Furthermore, it details the requisite experimental protocols for its characterization, presents a comparative analysis with other key tryptamines, and provides a framework for future research.

Introduction to 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)

4-Acetoxy-N,N-diethyltryptamine, also known as ethacetin or ethylacybin, is a synthetic tryptamine first synthesized by Albert Hofmann at Sandoz laboratories in 1958.[1][2][3] Structurally, it is the acetate ester of 4-HO-DET (ethocin) and the N,N-diethyl homolog of 4-AcO-DMT (psilacetin).[4] Its significance in psychopharmacological research stems from its presumed role as a prodrug to 4-HO-DET, offering a potentially more stable alternative for research compared to the phenolic 4-hydroxy tryptamines which are prone to oxidation.[5][6]

Chemical Identity:

-

IUPAC Name: 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate[4]

-

Chemical Class: Tryptamine[4]

-

Psychoactive Class: Psychedelic[4]

The core hypothesis surrounding 4-AcO-DET is its function as a prodrug.[1][4] It is believed to be pharmacologically less active until its acetyl group is hydrolyzed in vivo by metabolic esterase enzymes, converting it into the active metabolite, 4-HO-DET.[1][3] This biotransformation is a critical step, as the resulting 4-hydroxy compound is a potent serotonergic agonist responsible for the observed psychedelic effects.[1][6] Evidence supporting this is found in animal models, where the in vivo potency of 4-acetoxy tryptamines in inducing the head-twitch response (HTR) is comparable to their 4-hydroxy counterparts, despite having significantly lower in vitro receptor activation potency.[7][8][9]

The Serotonin 5-HT2A Receptor: The Primary Target

The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is the primary molecular target for classic psychedelic drugs.[10] Its activation is necessary for inducing the characteristic subjective effects of compounds like psilocin, LSD, and, by extension, 4-HO-DET.[11][12]

Signaling Pathways: The 5-HT2A receptor exhibits functional selectivity, or "biased agonism," meaning different ligands can stabilize distinct receptor conformations that preferentially activate specific downstream signaling pathways. The two primary pathways are:

-

Gq/11 Pathway (Canonical): Upon agonist binding, the receptor couples to the Gq/11 protein, activating phospholipase C (PLC).[13] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[13][14] This Gq-mediated signaling cascade is strongly correlated with the psychedelic potential of a given agonist.[11][12][15]

-

β-Arrestin 2 Pathway: This pathway is primarily involved in receptor desensitization, internalization, and the activation of distinct signaling cascades, such as the ERK pathway.[15] Ligands that are "β-arrestin-biased" may activate the 5-HT2A receptor without producing psychedelic effects and are being investigated for other therapeutic applications, such as antipsychotics.[11][16]

The psychedelic effects of tryptamines are therefore not just a matter of binding to the receptor, but of preferentially and efficaciously activating the Gq/11 signaling cascade.

Pharmacodynamic Profile of 4-AcO-DET and 4-HO-DET

As 4-AcO-DET primarily functions as a prodrug, the crucial pharmacodynamic parameters are those of its active metabolite, 4-HO-DET. In vitro studies consistently show that 4-hydroxy tryptamines are potent and highly efficacious agonists at the 5-HT2A receptor, while their 4-acetoxy precursors are significantly less potent.[7][9]

Comparative Pharmacological Data

The table below summarizes key in vitro functional data for 4-HO-DET and related tryptamine agonists at the human 5-HT2A receptor. This data is essential for contextualizing its activity.

| Compound | Agonist Potency (EC50, nM) | Agonist Efficacy (% of 5-HT Emax) | Citation(s) |

| 4-HO-DET | ~1-10 | ~90-100% | [7][17] |

| 4-AcO-DET | ~10-20x weaker than 4-HO-DET | ~90-100% | [7][9][17] |

| Psilocin (4-HO-DMT) | 6.9 | ~90-100% | [7][17] |

| 4-AcO-DMT | 10.9 | ~79% | [7][17] |

| DMT | 54.0 | ~38% | [17] |

Note: EC50 (half maximal effective concentration) values represent the concentration of an agonist that gives 50% of the maximal response. A lower EC50 indicates higher potency. Emax (maximum effect) is relative to the endogenous ligand, serotonin (5-HT).

The data clearly illustrates that while O-acetylation significantly reduces in vitro potency (increases the EC50 value), the underlying efficacy of the core tryptamine structure remains high.[7] The potent, full agonism of 4-HO-DET at the 5-HT2A receptor is consistent with its classification as a classic psychedelic.[17]

Experimental Methodologies for Characterization

To rigorously characterize the 5-HT2A agonism of 4-AcO-DET and its metabolite, a combination of in vitro and in vivo assays is required. These protocols form a self-validating system, connecting molecular interactions to behavioral outcomes.

Protocol 1: In Vitro Functional Assay – Calcium Flux

This assay measures the functional potency and efficacy of a compound by quantifying the increase in intracellular calcium following Gq-coupled receptor activation.

Causality: This method is chosen because it directly measures the output of the Gq pathway, which is the primary transducer of the 5-HT2A receptor's psychedelic effects.[11][14]

Methodology:

-

Cell Culture: Utilize a cell line (e.g., HEK-293, U2OS) stably transfected with the human 5-HT2A receptor.[14][18] Culture cells to ~80-90% confluency in an appropriate medium.

-

Cell Plating: Seed the cells into a 96- or 384-well black, clear-bottom microplate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., 4-HO-DET) and a reference agonist (e.g., serotonin) in the assay buffer. A known 5-HT2A antagonist (e.g., ketanserin) should be prepared for validation.

-

Signal Measurement: Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds.

-

Compound Addition & Reading: The instrument automatically injects the compound dilutions into the wells while continuously reading the fluorescence intensity (typically at Ex/Em ~494/516 nm for Fluo-4) for 2-3 minutes.

-

Data Analysis:

-

The response is measured as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

-

Validation: Pre-treatment with ketanserin should block the calcium flux induced by the agonist, confirming the response is mediated by the 5-HT2A receptor.

-

Protocol 2: In Vivo Behavioral Assay – Head-Twitch Response (HTR)

The HTR is a rapid, rotational head movement in rodents that serves as a reliable behavioral proxy for 5-HT2A receptor activation and psychedelic potential in humans.[10][19][20] Non-hallucinogenic 5-HT2A agonists do not typically induce this response.[19]

Causality: This assay provides crucial in vivo validation. A strong HTR response from 4-AcO-DET, with a potency similar to 4-HO-DET, validates both its 5-HT2A agonist activity and its function as a prodrug.[7][8]

Methodology:

-

Animal Model: Use male C57BL/6J mice, a standard strain for this assay.[10][20] Allow animals to acclimate to the testing environment.

-

Compound Administration: Dissolve the test compound (e.g., 4-AcO-DET) in a suitable vehicle (e.g., isotonic saline). Administer the compound via intraperitoneal (IP) injection at various doses to establish a dose-response curve.[7]

-

Observation: Place each mouse individually into a clean observation chamber. The HTR is typically quantified over a 30-60 minute period following injection.[20]

-

Detection & Quantification:

-

Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches.

-

Automated Detection: A magnetometer-based system can be used, where a small magnet is implanted on the mouse's head, and its rapid rotation is detected by surrounding coils, providing an objective and high-throughput measure.[21][22]

-

-

Data Analysis:

-

Plot the mean number of head twitches against the drug dose.

-

Determine the ED50 (the dose that produces 50% of the maximal response).

-

Validation: Co-administration of a 5-HT2A antagonist (e.g., M100907) should block the HTR, confirming the behavior is 5-HT2A mediated.

-

Conclusion and Future Directions

Future research should focus on obtaining a more granular understanding of its pharmacodynamic profile, including:

-

Receptor Binding Kinetics: Investigating the on/off rates (Kon/Koff) at the 5-HT2A receptor to better understand the duration of action at a molecular level.

-

Biased Agonism Profile: Quantitatively comparing the relative activation of the Gq versus β-arrestin pathways to precisely map its signaling signature.

-

Human Pharmacokinetics: Clinical studies are needed to confirm the rate and extent of its conversion to 4-HO-DET in humans, which is currently only inferred from animal models and anecdotal reports.[3]

A comprehensive characterization of 4-AcO-DET and its analogs will not only advance our fundamental understanding of 5-HT2A receptor pharmacology but also aid in the rational design of novel therapeutics targeting this critical system.

References

-

Kim, K., Che, T., Pan, Y. et al. (2024). Identification of 5-HT2A receptor signaling pathways responsible for psychedelic potential. Nature Communications, 15, 298. Available at: [Link]

-

Kaplan, A., Hen, R., & Shinnar, P. (2024). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 15(1), 298. Available at: [Link]

-

PsychonautWiki. (n.d.). 4-AcO-DET. Retrieved from [Link]

-

Wikipedia. (2024). Head-twitch response. Retrieved from [Link]

-

Saint Joseph's University. (n.d.). Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders. Retrieved from [Link]

-

Labcorp. (2023). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Retrieved from [Link]

-

Wikipedia. (2024). 4-AcO-DMT. Retrieved from [Link]

-

Wesołowska, A., Prządkowska, P., Kusa, K., & Satała, G. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Reports, 1-17. Available at: [Link]

-

Bionity. (n.d.). 4-Acetoxy-DET. Retrieved from [Link]

-

Wikipedia. (2024). 4-AcO-DET. Retrieved from [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 239(12), 3749–3760. Available at: [Link]

-

VCU Scholars Compass. (2020). Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. Retrieved from [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2014). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 231(15), 3077–3087. Available at: [Link]

-

ResearchGate. (n.d.). Detection of New Biased Agonists for the Serotonin 5-HT2A Receptor: Modeling and Experimental Validation. Retrieved from [Link]

-

Wikipedia. (2024). 4-HO-DET. Retrieved from [Link]

-

Gatch, M. B., Forster, M. J., & Taylor, D. P. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 381(3), 237-248. Available at: [Link]

-

Chadeayne, A. R., Pham, D. N., & Halberstadt, A. L. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1183–1194. Available at: [Link]

-

LJMU Research Online. (2020). Investigation of the structure-activity relationships of psilocybin analogues. Retrieved from [Link]

-

Glatfelter, G. C., Pottie, E., & Partilla, J. S. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Chemical Neuroscience, 13(21), 3149-3158. Available at: [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]

-

ACS Publications. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. Retrieved from [Link]

-

Reaction Biology. (2026). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

-

Knight, A. R., Misso, N. L., & Reynolds, K. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114–123. Available at: [Link]

-

Cunningham, M., Wacker, D., & Roth, B. L. (2023). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv. Available at: [Link]

-

ResearchGate. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice. Retrieved from [Link]

-

Wikipedia. (2024). Psilocin. Retrieved from [Link]

-

Recovered.org. (2025). Understanding the Risks and Benefits of 4-AcO-DMT. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Acetoxy-DET [bionity.com]

- 3. 4-AcO-DET - Wikipedia [en.wikipedia.org]

- 4. m.psychonautwiki.org [m.psychonautwiki.org]

- 5. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 6. 4-HO-DET - Wikipedia [en.wikipedia.org]

- 7. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders | Saint Joseph's University [sju.edu]

- 17. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Head-twitch response - Wikipedia [en.wikipedia.org]

- 20. labcorp.com [labcorp.com]

- 21. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 22. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-(diethylamino)ethyl)-1H-indol-4-yl acetate (4-Acetoxy-DET)

This guide provides a comprehensive technical overview of 3-(2-(diethylamino)ethyl)-1H-indol-4-yl acetate, a synthetic tryptamine derivative commonly known as 4-Acetoxy-DET. Synthesized first in 1958 by Albert Hofmann, this molecule is the acetate ester of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) and is also referred to as ethacetin or ethylacybin.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, synthesis, pharmacology, and analytical characterization.

Chemical Identity and Physicochemical Properties

4-Acetoxy-DET is a synthetic tryptamine derivative characterized by an indole core structure.[3] It is specifically a 4-substituted N,N-diethyltryptamine.[3] The key structural feature is the acetoxy group at the fourth position of the indole ring, which makes it an O-acetylated tryptamine.[3]

Below is a summary of its key chemical identifiers and properties:

| Property | Value | Source(s) |

| IUPAC Name | [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate | [4] |

| Synonyms | 4-AcO-DET, 4-acetoxy-N,N-Diethyltryptamine, Ethacetin, Ethylacybin | [1][3] |

| CAS Number | 1135424-15-5 | [4][5][6] |

| Molecular Formula | C₁₆H₂₂N₂O₂ | [4][7] |

| Molecular Weight | 274.36 g/mol | [4][5] |

| Canonical SMILES | CCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | [4][7] |

| InChI Key | WYEVVQJLTXBMPM-UHFFFAOYSA-N | [4][7] |

| Appearance | Light blue powder | [6] |

Synthesis and Derivatization

The primary route for the synthesis of 4-Acetoxy-DET involves the acetylation of its precursor, 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).[3] This reaction transforms the hydroxyl group at the 4-position of the indole ring into an acetoxy group.[3]

General Synthesis Pathway

The synthesis can be conceptualized as a two-stage process: the formation of the 4-hydroxy-N,N-diethyltryptamine backbone, followed by its acetylation. A common laboratory method for the acetylation of similar compounds, like the conversion of psilocin to psilacetin, employs acetic anhydride under either alkaline or acidic conditions.[3]

An analogous synthesis involves the catalytic O-debenzylation of a 4-benzyloxy-tryptamine precursor in the presence of acetic anhydride and a sodium acetate catalyst.[3][8]

Caption: Generalized synthetic pathway for 4-Acetoxy-DET.

Protocol: Acetylation of 4-HO-DET

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Dissolution: Dissolve 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Base Addition: Add an appropriate base (e.g., triethylamine or pyridine) to the solution to act as an acid scavenger.

-

Acetylation: Slowly add acetic anhydride to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-Acetoxy-DET.

Pharmacological Profile

Mechanism of Action: A Prodrug Approach

4-Acetoxy-DET is widely considered to be a prodrug for the pharmacologically active 4-HO-DET.[3] This implies that it has significantly less intrinsic activity until it is metabolized in the body.[3] The conversion process is a deacetylation reaction, specifically the hydrolysis of the acetate ester, which is thought to be rapidly catalyzed by serum esterases.[3] This enzymatic action cleaves the ester bond, yielding the active 4-HO-DET and acetic acid.[3]

The prodrug hypothesis is supported by in vivo studies where the potency difference between 4-Acetoxy-DET and 4-HO-DET is much smaller than what is observed in vitro.[3] For instance, in the mouse head-twitch response (HTR) assay, a behavioral proxy for 5-HT2A receptor activation, the effective doses of 4-Acetoxy-DET and 4-HO-DET are very similar.[3][9][10]

Caption: Prodrug conversion of 4-Acetoxy-DET to 4-HO-DET.

Receptor Binding and Functional Activity

The primary psychoactive effects of tryptamines like 4-Acetoxy-DET are mediated through their agonist activity at serotonin receptors, with a particular emphasis on the 5-HT2A receptor.[3]

-

In Vitro Activity: In a calcium mobilization assay, 4-Acetoxy-DET demonstrated partial agonist activity at the human 5-HT2A receptor, with an efficacy (Emax) of 88.5% relative to serotonin and a potency (EC50) of 134 nM.[3] Research indicates that O-acetylation reduces the in vitro potency of 4-hydroxy-N,N-dialkyltryptamines at the 5-HT2A receptor by approximately 10- to 20-fold, without a significant change in agonist efficacy.[3][9]

-

In Vivo Activity: Studies using rodent models are crucial for assessing the in vivo effects.

-

Head-Twitch Response (HTR): 4-Acetoxy-DET induces the HTR in mice, which is a classic behavioral indicator of 5-HT2A receptor activation and hallucinogenic potential.[3][11]

-

Drug Discrimination Studies: In rat drug discrimination studies, the potency of 4-Acetoxy-DET was found to be lower than its hydroxylated counterpart, 4-HO-DET.[3]

-

The following table summarizes the comparative potency of several tryptamines in rat discriminative stimulus studies.

| Compound | ED₅₀ (mg/kg) |

| 4-HO-DET | 0.18 ± 0.18 |

| 4-OH-DMT (Psilocin) | 0.33 ± 0.18 |

| 4-AcO-DMT | 0.68 ± 0.12 |

| 4-AcO-DET | 2.1 ± 0.10 |

| Data sourced from Gatch et al. (2020).[3] |

Analytical Methodologies

Accurate analytical methods are essential for the qualitative and quantitative analysis of 4-Acetoxy-DET, particularly in forensic and research settings where it is used as an analytical reference standard.[3] Due to its nature as a prodrug, analytical methods must be capable of distinguishing and quantifying both the parent compound and its active metabolite, 4-HO-DET.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of 4-Acetoxy-DET.

-

Sample Preparation: Dilute the analyte in a suitable solvent such as methanol.

-

Instrumentation: An Agilent gas chromatograph with a mass selective detector (or equivalent).

-

Column: HP-5 MS (30m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min.

-

Temperatures:

-

Injector: 280°C

-

-

Injection: 1 µL injection with a split ratio of 25:1.

-

MS Parameters: Mass scan range of 30-550 amu.

-

Expected Retention Time: Approximately 13.71 minutes under these conditions.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of tryptamines in biological matrices.

-

Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common procedure. Acidification with ascorbic acid can improve stability.[12]

-

Chromatography: Reversed-phase liquid chromatography is typically employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for quantification.[12]

-

Application: This method has been validated for the detection and quantification of various 4-position ring-substituted tryptamines and their metabolites in plasma.[12]

Caption: General workflow for the analytical determination of 4-Acetoxy-DET.

Applications in Research

4-Acetoxy-DET serves as a valuable tool in neuroscience and forensic science.

-

Analytical Reference Standard: As a highly purified chemical, it is used as a qualitative and quantitative standard in analytical chemistry for the identification and quantification of this compound in various samples.[3]

-

Neuroscience Research: It is used in preclinical models to investigate the structure-activity relationships of psychedelic compounds and to probe the function of the serotonergic system, particularly the 5-HT2A receptor.[3][11] The head-twitch response in rodents is a key behavioral assay in this context.[3]

Legal Status and Handling

The legal status of 4-Acetoxy-DET varies by jurisdiction. In the United States, it is not a scheduled substance but could be considered an analogue of DET, potentially making its possession and sale for human consumption prosecutable under the Federal Analogue Act.[2][13] It is classified as a "health hazard" in Sweden and is a Class A drug in the United Kingdom.[1][14] Researchers must ensure compliance with all local, state, and federal regulations. This compound is intended for research and forensic applications only.[11]

Conclusion

3-(2-(diethylamino)ethyl)-1H-indol-4-yl acetate is a significant compound for scientific research, offering a unique pharmacological profile as a prodrug of the potent 5-HT2A agonist 4-HO-DET. Its synthesis is well-established, and robust analytical methods exist for its characterization. A thorough understanding of its chemical properties, pharmacology, and handling requirements is crucial for its safe and effective use in research and drug development settings.

References

- 4-acetoxy DET (hydrochloride) - Benchchem. (n.d.).

-

4-AcO-DMT - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

4-AcO-DET - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

(3-(2-(diethylamino)ethyl)-1H-indol-4-yl) acetate - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Understanding the Risks and Benefits of 4-AcO-DMT - Recovered.org. (2025, May 14). Retrieved January 17, 2026, from [Link]

-

4-Acetoxy-DET - Bionity. (n.d.). Retrieved January 17, 2026, from [Link]

- Kozell, L. B., Eshleman, A. J., Swanson, T. L., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics.

-

3-(2-(diethylamino)ethyl)-1H-indol-4-yl acetate - Wikidata. (n.d.). Retrieved January 17, 2026, from [Link]

- Klein, A. K., Chatha, M., Laskowski, L. J., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.

- Klein, A. K., Chatha, M., Laskowski, L. J., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.

-

[3-[2-(diethylamino)ethyl]-1h-indol-4-yl] acetate - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]

-

4-Acetoxy-DET - chemeurope.com. (n.d.). Retrieved January 17, 2026, from [Link]

- Carlier, J., Diao, X., & Huestis, M. A. (2022). Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Toxics, 10(8), 439.

-

4-Acetoxy-diethyltryptamine - SWGDRUG.org. (2019, February 11). Retrieved January 17, 2026, from [Link]

-

3-(2-(diethylamino)ethyl)-1H-indol-4-yl acetate | Stanford Chemicals. (n.d.). Retrieved January 17, 2026, from [Link]

- Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis, 1999(06), 935-938.

-

4-AcO-DiPT - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

- Chadeayne, A. R., Pham, D. N. K., Reid, B. G., Golen, J. A., & Manke, D. R. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24716-24723.

- Wang, Y., et al. (2020). Tentative identification of in vitro metabolites of O‐acetylpsilocin (psilacetin, 4‐AcO‐DMT) by UHPLC‐Q‐Orbitrap‐MS. Drug Testing and Analysis, 12(5), 656-664.

- Glatfelter, G. C., et al. (2022). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 46(7), 786-794.

- Chadeayne, A. R., et al. (2023). Bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1).

-

4-AcO-MET - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate - 北京欣恒研科技有限公司. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. 4-AcO-DET - Wikipedia [en.wikipedia.org]

- 2. 4-Acetoxy-DET [chemeurope.com]

- 3. benchchem.com [benchchem.com]

- 4. (3-(2-(diethylamino)ethyl)-1H-indol-4-yl) acetate | C16H22N2O2 | CID 24801867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. swgdrug.org [swgdrug.org]

- 7. 3-(2-(diethylamino)ethyl)-1H-indol-4-yl acetate - Wikidata [wikidata.org]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Acetoxy-DET [bionity.com]

- 14. 4-AcO-MET - Wikipedia [en.wikipedia.org]

4-AcO-DET CAS number and chemical identifiers

An In-Depth Technical Guide to 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET): Chemical Identity, Synthesis, and Pharmacological Profile

Introduction

4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET), also known by synonyms such as ethacetin and ethylacybin, is a semi-synthetic psychedelic tryptamine.[1][2] First synthesized in 1958 by the renowned chemist Albert Hofmann at Sandoz laboratories, this compound is the N,N-diethyl homologue of 4-AcO-DMT (psilacetin) and the acetate ester of 4-HO-DET (ethocin).[1][3] Structurally, it belongs to a class of compounds that are closely related to psilocin, the primary psychoactive component in psychedelic mushrooms.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of 4-AcO-DET's core chemical identifiers, physicochemical properties, synthesis methodologies, and its pharmacological profile, with a focus on its role as a prodrug. All information is grounded in authoritative scientific sources to ensure technical accuracy and reliability.

Core Chemical Identifiers and Properties

Accurate identification of a chemical entity is fundamental for research and regulatory purposes. 4-AcO-DET is characterized by a specific set of identifiers that distinguish it from other tryptamines. The primary CAS Registry Number for the freebase form is 1135424-15-5.[4][5] The hydrochloride salt has a distinct CAS number of 2749504-15-0.[6]

A summary of its key chemical identifiers is presented below.

| Identifier | Value | Source(s) |

| CAS Number | 1135424-15-5 (freebase) | [4][7] |

| 2749504-15-0 (hydrochloride) | [6] | |

| IUPAC Name | 3-(2-diethylaminoethyl)-1H-indol-4-yl acetate | [1][4][8] |

| Synonyms | 4-Acetoxy-DET, Ethacetin, Ethylacybin, 4-acetoxy-N,N-diethyltryptamine | [1][6][7] |

| Chemical Formula | C₁₆H₂₂N₂O₂ | [1][4][8] |

| Molecular Weight | 274.364 g/mol | [1][7] |

| Canonical SMILES | CCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | [8] |

| InChI | InChI=1S/C16H22N2O2/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19/h6-8,11,17H,4-5,9-10H2,1-3H3 | [1][8] |

| InChIKey | WYEVVQJLTXBMPM-UHFFFAOYSA-N | [8] |

| PubChem CID | 24801867 | [1] |

| ChemSpider ID | 21106239 | [1] |

Physicochemical Properties:

-

Appearance: The base form has been described as a light blue powder.[4]

-

Solubility: The hydrochloride salt is soluble in various organic solvents, including DMF (30 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml), as well as in PBS (pH 7.2) at 10 mg/ml.[6]

Synthesis and Derivatization Pathways

The synthesis of 4-AcO-DET is primarily achieved through the acetylation of its corresponding hydroxylated precursor, 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).[9] This transformation is a standard esterification reaction that converts the phenolic hydroxyl group at the 4-position of the indole ring into an acetoxy group.

Experimental Protocol: Acetylation of 4-HO-DET

A common laboratory method for this conversion involves the use of acetic anhydride.[9]

-

Precursor Preparation: The synthesis begins with the precursor 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).

-

Reaction Setup: 4-HO-DET is dissolved in a suitable solvent.

-

Acetylation: Acetic anhydride is added to the solution, often in the presence of a mild base or catalyst like sodium acetate, to facilitate the esterification.[9]

-

Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is subjected to an aqueous workup to remove excess reagents and byproducts. The final product, 4-AcO-DET, is then purified, typically through recrystallization or column chromatography, to achieve high purity (>97%).

This modular synthesis approach allows for the creation of a wide range of analogues by simply substituting different secondary amines during the synthesis of the 4-hydroxytryptamine precursor.[9]

Caption: General synthesis workflow for 4-AcO-DET via acetylation.

Pharmacology and Mechanism of Action

Prodrug Metabolism

4-AcO-DET is widely considered to be a prodrug for 4-HO-DET.[9][10] This implies that it is pharmacologically less active until it undergoes chemical conversion within the body into its active metabolite. This biotransformation occurs through the hydrolysis of the acetate ester, a process known as deacetylation. It is hypothesized that this reaction is rapidly catalyzed by serum esterase enzymes present in the blood, which cleave the ester bond.[1][9] The metabolic products are the pharmacologically active 4-HO-DET and acetic acid. This metabolic pathway is analogous to that of 4-AcO-DMT, which is a well-established prodrug for psilocin (4-HO-DMT).[9]

Caption: In vivo metabolic conversion of 4-AcO-DET to 4-HO-DET.

Receptor Interactions

The principal psychoactive effects of tryptamines like 4-HO-DET (the active metabolite of 4-AcO-DET) are mediated through their agonist activity at serotonin receptors, particularly the 5-HT₂A subtype.[3][6][9] Activation of this receptor is a hallmark of classic psychedelics and is believed to be central to their effects.[3] Like its analogues, 4-AcO-DET induces the head-twitch response (HTR) in mice, a behavioral proxy used in preclinical studies to indicate hallucinogenic potential.[6]

Analytical Methodologies

The identification and quantification of 4-AcO-DET in research and forensic samples are typically performed using advanced analytical techniques. A common workflow involves Liquid Chromatography-Mass Spectrometry (LC-MS). This method uses reversed-phase liquid chromatography for the separation of the compound from the sample matrix, followed by electrospray ionization (ESI) in positive mode for mass spectrometry analysis. For 4-AcO-DET, the protonated molecule [M+H]⁺ would be expected at an m/z of 275.17.[9] Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), which fragments the parent ion to produce a characteristic spectrum.

Legal Status and Safety Considerations

The legal status of 4-AcO-DET varies significantly by jurisdiction.

-

United Kingdom: It is classified as a Class A drug because it is an ester of 4-HO-DET, which falls under the tryptamine catch-all clause.[1][3]

-

Sweden: It is classified as a "health hazard," making its sale or possession illegal.[1][3]

-

Germany: It is controlled under the NpSG (New Psychoactive Substances Act).[1]

-

United States: 4-AcO-DET is not explicitly scheduled at the federal level. However, due to its structural similarity to DET and psilocin (a Schedule I substance), its possession and sale could be prosecuted under the Federal Analogue Act.[3][10]

Researchers and scientists must ensure compliance with all applicable local, state, and federal regulations regarding the acquisition, handling, and use of this compound. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed. The compound should be handled in a well-ventilated area to avoid inhalation.

Conclusion

4-Acetoxy-N,N-diethyltryptamine is a significant compound within the tryptamine class, notable for its history and its function as a prodrug for the psychoactive 4-HO-DET. A thorough understanding of its chemical identifiers, synthesis pathways, and pharmacological profile is essential for its legitimate use in scientific and medical research. This guide provides a foundational, technically accurate overview to support professionals in the fields of chemistry, pharmacology, and drug development.

References

-

Wikipedia. (n.d.). 4-AcO-DET. Retrieved from [Link]

-

Bionity. (n.d.). 4-Acetoxy-DET. Retrieved from [Link]

-

Research Chemicals Outlet. (n.d.). 4-AcO-DET 20mg Pellets. Retrieved from [Link]

-

mzCloud. (2016). 4 Acetoxy DET. Retrieved from [Link]

-

SWGDRUG.org. (2019). 4-Acetoxy-diethyltryptamine. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). 4-ACETOXY-N,N-DIETHYLTRYPTAMINE. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-AcO-DMT. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-ACETOXY-N,N-DIETHYLTRYPTAMINE. Retrieved from [Link]

-

PubChem. (n.d.). 4-AcO-DALT. Retrieved from [Link]

-

PsychonautWiki. (n.d.). 4-AcO-DET. Retrieved from [Link]

-

Precision Chems. (n.d.). 4-AcO-DET | Ethacetin. Retrieved from [Link]

Sources

- 1. 4-AcO-DET - Wikipedia [en.wikipedia.org]

- 2. precisionchems.com [precisionchems.com]

- 3. psychonautwiki.org [psychonautwiki.org]

- 4. swgdrug.org [swgdrug.org]

- 5. 4-ACETOXY-N,N-DIETHYLTRYPTAMINE [drugfuture.com]

- 6. caymanchem.com [caymanchem.com]

- 7. theresearchchemslab.com [theresearchchemslab.com]

- 8. mzCloud – 4 Acetoxy DET [mzcloud.org]

- 9. benchchem.com [benchchem.com]

- 10. 4-Acetoxy-DET [bionity.com]

A Technical Guide to the Legal Status of 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET) for Research Purposes

Disclaimer: This document is intended for informational and educational purposes only, targeting researchers, scientists, and drug development professionals. It is not a substitute for legal advice. The legal landscape surrounding research chemicals is complex, varies significantly by jurisdiction, and is subject to change. Researchers must consult with legal counsel and relevant regulatory bodies to ensure full compliance with all applicable laws and regulations before initiating any research involving this substance.

Executive Summary

4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET), also known as ethacetin, is a synthetic psychedelic tryptamine first synthesized by Albert Hofmann.[1][2] Structurally related to psilocin (4-HO-DMT), it is hypothesized to act as a prodrug to 4-HO-DET.[1][3] Due to its psychoactive properties and relationship to controlled substances, its legal status is highly complex and often ambiguous, governed by specific national laws, analogue legislation, and international conventions. This guide provides an in-depth analysis of the scientific background and the multifaceted legal framework governing the use of 4-AcO-DET for legitimate research purposes.

Part 1: Scientific & Pharmacological Profile

Chemical Identity and Properties

4-AcO-DET is a synthetic indole alkaloid of the tryptamine class.[3] Its core structure features a bicyclic indole heterocycle attached to an amino group via an ethyl side chain.[3] Key substitutions include an acetoxy functional group at the R4 position of the indole ring and two ethyl chains bound to the terminal amine (diethyltryptamine).[3] It is the acetate ester of 4-HO-DET and a homologue of other psychoactive tryptamines like 4-AcO-DMT and 4-AcO-MET.[3][4]

Mechanism of Action (Hypothesized)

Scientific understanding of 4-AcO-DET's pharmacology is limited due to a lack of human studies.[1] It is widely hypothesized that, similar to other 4-acetoxy tryptamines, 4-AcO-DET functions as a prodrug for its phenolic counterpart, 4-hydroxy-N,N-diethyltryptamine (4-HO-DET).[1][3] This biotransformation is presumed to occur via hydrolysis by serum esterases in the body.[1]

The active metabolite, 4-HO-DET, is believed to exert its psychedelic effects primarily through its action as a partial agonist at serotonin 5-HT2A receptors, a common mechanism for classic psychedelics.[3][5] The binding efficacy at these receptors is thought to be central to the resulting psychedelic experience.[3]

Caption: Hypothesized metabolic conversion and mechanism of action for 4-AcO-DET.

Part 2: Global Legal & Regulatory Landscape

The legal status of 4-AcO-DET is not uniform globally. It is not scheduled under the United Nations' 1971 Convention on Psychotropic Substances, which means there is no international mandate for its control.[6][7] Consequently, its legality is determined by the national laws of individual countries, which often rely on specific scheduling, "catch-all" tryptamine clauses, or analogue laws.

Jurisdiction-Specific Analysis

| Jurisdiction | Legal Status | Governing Legislation / Rationale |

| United States | Unscheduled (Federally), but potentially controlled as an analogue. | 4-AcO-DET is not explicitly listed in the Controlled Substances Act (CSA).[3] However, it can be considered a structural analogue of psilocin (4-HO-DMT), a Schedule I drug.[3] The Federal Analogue Act (21 U.S.C. § 813) allows any chemical "substantially similar" to a Schedule I or II substance to be treated as such if intended for human consumption.[6][8] Therefore, its use in research requires careful legal navigation to avoid prosecution under this act.[6] |

| United Kingdom | Class A | 4-AcO-DET is controlled as a Class A drug because it is an ester of 4-HO-DET.[3] The Misuse of Drugs Act 1971 includes a "tryptamine catch-all clause" that covers many related compounds.[3] Research with Schedule 1 (which includes Class A drugs with no recognized medical use) substances requires a Home Office domestic license.[9] |

| Germany | Controlled (Anlage I) | As an ester of Diethyltryptamine (DET), 4-AcO-DET is controlled under Schedule I of the Narcotics Act (BtMG).[3] This makes its manufacture, possession, or distribution illegal without a specific license.[3] |

| Canada | Unscheduled (Ambiguous) | 4-AcO-DET is not explicitly listed under the Controlled Drugs and Substances Act.[10][11] However, its close relation to scheduled tryptamines like DET (Schedule III) creates a legal grey area. Health Canada has identified various new psychoactive substances (NPS), including hallucinogens, for monitoring. Researchers should seek explicit guidance from Health Canada. |

| Australia | Prohibited Substance (Schedule 9) | While not explicitly named, 4-AcO-DET is likely considered an analogue of psilocin, making it a Schedule 9 prohibited substance under the Poisons Standard.[6] Schedule 9 substances are prohibited from manufacture, possession, or use except for approved medical or scientific research with authorization from health authorities.[6] |

| Sweden | Illegal | 4-AcO-DET was classified as a "health hazard" under the Act on the Prohibition of Certain Goods Dangerous to Health as of November 1, 2005, making its sale or possession illegal.[1][3] |

| Switzerland | Controlled | 4-AcO-DET is specifically named as a controlled substance under Verzeichnis E.[3] |

The Role of Analogue Legislation

A critical factor for researchers, particularly in the United States, is the existence of analogue laws. The Controlled Substance Analogue Enforcement Act of 1986 in the U.S. was designed to combat "designer drugs" by preemptively covering substances that mimic illegal drugs in structure and effect.[6][12]

For a substance to be considered an analogue, it must meet two criteria:

-

Structural Similarity: It must have a chemical structure substantially similar to a Schedule I or II substance.

-

Functional Similarity: It must have a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a Schedule I or II substance.

Given that 4-AcO-DET is the acetate ester of 4-HO-DET and a homologue of 4-AcO-DMT (a prodrug for the Schedule I substance psilocin), it faces a high risk of being treated as a controlled substance analogue if intended for any purpose related to human consumption.[3][6]

Part 3: Framework for Legal Research

Engaging in research with substances like 4-AcO-DET requires a meticulous approach to regulatory compliance. The pathway for legitimate scientific investigation is narrow and fraught with legal hurdles.

Protocol for Assessing Legal Feasibility

Researchers must undertake a multi-step process to determine if and how research can be legally conducted.

Caption: Decision workflow for assessing the legal status of 4-AcO-DET for research.

Requirements for Research with Controlled or Analogue Substances

Should the substance be deemed controlled, either explicitly or via analogue status, a stringent set of requirements must be met. In the U.S., for example, research with a Schedule I substance involves:

-

DEA Registration: Researchers must obtain a specific Schedule I registration from the Drug Enforcement Administration (DEA).[13] This is a rigorous process that can take years.[14]

-

FDA Approval: An Investigational New Drug (IND) application must be approved by the Food and Drug Administration (FDA) for any clinical research.

-

Institutional Review Board (IRB) Approval: The research protocol must be approved by an IRB to ensure ethical standards and participant safety.[14]

-

Secure Storage: The DEA mandates strict security protocols for storing Schedule I substances, often requiring expensive modifications to laboratory facilities.[14]

-

Strict Record-Keeping: All quantities of the substance must be meticulously tracked from acquisition to disposal.

In the UK, a domestic license from the Home Office is required for all research involving Schedule 1 drugs.[9] Similar national bodies in other jurisdictions (e.g., Germany's Federal Institute for Drugs and Medical Devices) oversee such research.

Conclusion